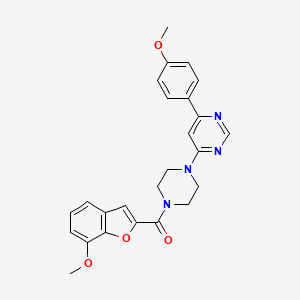![molecular formula C14H11ClN4S2 B2606774 4-allyl-5-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-4H-1,2,4-triazol-3-ylhydrosulfide CAS No. 338760-86-4](/img/structure/B2606774.png)
4-allyl-5-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-4H-1,2,4-triazol-3-ylhydrosulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-allyl-5-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-4H-1,2,4-triazol-3-ylhydrosulfide” is a chemical compound with the empirical formula C11H10ClN3S . It is used for proteomics research applications .
Molecular Structure Analysis
The molecular structure of this compound includes a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms . The compound also contains a thiazole ring, which is a five-membered ring with one nitrogen atom, one sulfur atom, and three carbon atoms .Physical and Chemical Properties Analysis
The compound has a molecular weight of 251.74 . It is a solid substance .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Insights
Synthesis and Structural Characterization : The compound 4-allyl-5-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-4H-1,2,4-triazol-3-ylhydrosulfide and related molecules have been a subject of synthesis and structural analysis. For instance, Kariuki, Abdel-Wahab, and El‐Hiti (2021) synthesized related compounds, showcasing their structural determination through single crystal diffraction, revealing their isostructural nature with triclinic symmetry. These molecules, including the compound of interest, are noted for their planarity and the perpendicular orientation of certain phenyl groups to the rest of the molecule, suggesting a complex geometric arrangement conducive for further study and application (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Chemical Synthesis and Modifications
Facile Synthesis and Schiff Base Formation : Mobinikhaledi et al. (2010) reported the facile synthesis of 4-allyl-5-piridine-4-yl-4H-1,2,4-triazole-3-thiol and its derivatives. This synthesis pathway involves a sequence of reactions leading to Schiff base derivatives, indicating the compound's versatility in forming chemically diverse derivatives, crucial for various scientific applications (Mobinikhaledi, Foroughifar, Khanpour, & Ebrahimi, 2010).
Biological Applications and Studies
Antimicrobial and Enzyme Inhibition Studies : Research by Bekircan, Ülker, and Menteşe (2015) utilized a derivative of this compound as a precursor in synthesizing compounds for biological activity studies. These compounds were evaluated for their inhibition activity against lipase and α-glucosidase, showcasing the compound's potential in biomedical applications, especially in metabolic studies (Bekircan, Ülker, & Menteşe, 2015).
Corrosion Inhibition Properties : Orhan et al. (2012) studied a derivative of this compound, specifically its role in corrosion inhibition of mild steel in acidic conditions. Their findings suggest the compound's adsorption onto the steel surface, leading to the formation of protective films, indicating its potential use in industrial applications for corrosion protection (Orhan, Ercan, Koparir, & Soylemez, 2012).
Synthesis and Biological Activities of Hybrid Molecules : Ceylan et al. (2014) engaged in the synthesis of hybrid molecules containing azole moieties, including 1,2,4-triazole. These synthesized compounds were subjected to various biological activity tests, revealing some possessing antimicrobial, antilipase, and/or antiurease activities. This highlights the compound's capacity to be integrated into complex molecules with significant biological activities (Ceylan, Bayrak, Demirbaş, Ulker, Alpay‐Karaoglu, & Demirbas, 2014).
Gas-Phase Pyrolysis and Chemical Transformations : Cartwright, Clark, and McNab (2001) explored the gas-phase pyrolysis of derivatives of 4-amino-4H-1,2,4-triazoles, leading to the formation of [1,3]thiazolo[3,2-b][1,2,4]triazoles. This study unveils the compound's potential in chemical synthesis pathways, especially in high-temperature conditions, contributing to the field of synthetic chemistry (Cartwright, Clark, & McNab, 2001).
Eigenschaften
IUPAC Name |
3-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN4S2/c1-2-7-19-12(17-18-14(19)20)11-8-21-13(16-11)9-3-5-10(15)6-4-9/h2-6,8H,1,7H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKYVJMARAHRXGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NNC1=S)C2=CSC(=N2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-([1,1'-biphenyl]-4-yl)-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2606694.png)
![1-[(4-Fluorophenyl)methyl]-2-(furan-2-yl)benzimidazole](/img/structure/B2606695.png)


![9-(4-ethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2606701.png)
![N-(3-acetylphenyl)-2-{[6-(4-ethylphenyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]thio}acetamide](/img/structure/B2606702.png)

![Methyl 5,5,7,7-tetramethyl-2-[[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2606706.png)
![4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2606707.png)
![3-(3,4-dichlorophenyl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)propan-1-one](/img/structure/B2606708.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-4-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one](/img/structure/B2606711.png)
